Regioisomeric Differentiation: 3-(Pyridin-4-yloxy) vs. 4-(Pyridin-4-yloxy) Substitution Pattern
The target compound features the pyridin-4-yloxy group at the piperidine 3-position rather than the 4-position found in the best-characterized sEH-active congeners . In the 4-substituted series, N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide achieves an sEH IC50 of 22 nM. No published sEH inhibition data exist for the 3-substituted regioisomer. This regioisomeric difference is structurally significant because it alters the vector angle of the pyridyl ring relative to the urea pharmacophore, potentially affecting hydrogen-bonding geometry within the sEH catalytic tunnel. Absent direct head-to-head data, users should treat this compound as an unexplored regioisomer that cannot be assumed to recapitulate the activity profile of 4-substituted analogs.
| Evidence Dimension | Regioisomeric substitution position (piperidine 3- vs. 4-position) |
|---|---|
| Target Compound Data | 3-(pyridin-4-yloxy)piperidine-1-carboxamide scaffold |
| Comparator Or Baseline | N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide (BDBM50319982); sEH IC50 22 nM |
| Quantified Difference | Regioisomeric shift (3-position vs. 4-position); no activity data for target compound |
| Conditions | N/A (structural comparison only) |
Why This Matters
Regioisomeric variants often exhibit divergent target engagement and selectivity profiles; procurement decisions must account for the fact that the 3-substituted series is pharmacologically uncharacterized, and activity cannot be inferred from 4-substituted analog data.
- [1] BindingDB Entry BDBM50319982; N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide; Target: Bifunctional epoxide hydrolase 2 (Human); IC50: 22 nM. Curated by ChEMBL (CHEMBL1085746). Boehringer Ingelheim Pharmaceuticals. View Source
